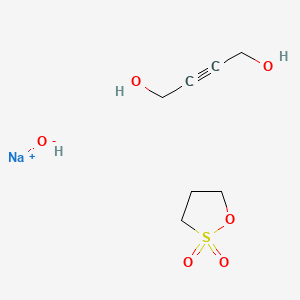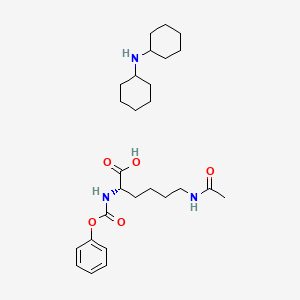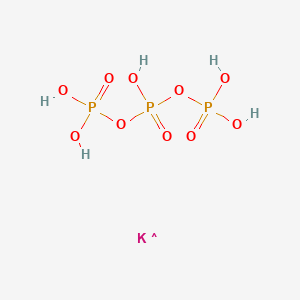
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide is a complex chemical compound with a unique structure that combines multiple functional groups. This compound is known for its applications in various industrial processes, particularly in electroplating and as a brightening agent in nickel plating baths .
Méthodes De Préparation
The synthesis of Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide involves the reaction of but-2-yne-1,4-diol with oxathiolane 2,2-dioxide in the presence of sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors and precise control of temperature and pH to optimize yield and purity .
Analyse Des Réactions Chimiques
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Applications De Recherche Scientifique
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Mécanisme D'action
The mechanism of action of Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide involves its interaction with various molecular targets. In electroplating, it functions by modifying the surface properties of the metal being plated, leading to a smoother and brighter finish. The compound’s functional groups allow it to interact with metal ions and other components in the plating bath, facilitating the deposition process .
Comparaison Avec Des Composés Similaires
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide can be compared with similar compounds such as:
But-2-yne-1,4-diol: A simpler compound with fewer functional groups, used in similar applications but with different reactivity.
Oxathiolane 2,2-dioxide: Another component of the compound, known for its use in various chemical reactions.
Propriétés
Numéro CAS |
90268-78-3 |
|---|---|
Formule moléculaire |
C7H13NaO6S |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide |
InChI |
InChI=1S/C4H6O2.C3H6O3S.Na.H2O/c5-3-1-2-4-6;4-7(5)3-1-2-6-7;;/h5-6H,3-4H2;1-3H2;;1H2/q;;+1;/p-1 |
Clé InChI |
GTQAZEMBTGFLSB-UHFFFAOYSA-M |
SMILES canonique |
C1COS(=O)(=O)C1.C(C#CCO)O.[OH-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B12344326.png)







![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12344372.png)



